4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
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Overview
Description
The compound “4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” appears to contain several functional groups, including an isopropoxy group, a tetrahydroquinoline group, and a benzamide group. These groups could potentially confer interesting chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the isopropoxy group could potentially undergo reactions with acids or bases, and the benzamide group could participate in reactions with other nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the isopropoxy group could potentially make it more soluble in organic solvents .Scientific Research Applications
Structure-Activity Relationships in Translocator Protein Ligands
Research on the structure-activity relationships (SARs) within the 4-phenylquinazoline-2-carboxamide series of translocator protein (TSPO) ligands, including N-benzyl-N-ethyl/methyl derivatives, reveals insights into the design of molecules for targeting TSPO. These compounds, with modifications at various positions, exhibited high affinity for TSPO, suggesting potential applications in inhibiting the viability of human glioblastoma cells through pro-apoptotic mechanisms (Castellano et al., 2014).
Bischler-Napieralski Reaction and Isoquinoline Synthesis
The Bischler-Napieralski reaction, pivotal in the synthesis of isoquinoline derivatives, has been explored for its scope and limitations. This process leads to the construction of azaazulene systems and isoquinoline skeletons, offering a pathway to synthesize novel compounds with potential biological activities (Ishikawa et al., 2000).
Synthesis of Polycyclic Amides via Rh-catalyzed Coupling
A method for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation has been developed. This process involves Rh-catalyzed coupling and is significant for generating polycyclic amides, indicating applications in creating complex organic molecules with potential pharmacological properties (Song et al., 2010).
Anticancer Activity of Tetrahydroisoquinoline Derivatives
The synthesis and evaluation of tetrahydroisoquinoline derivatives for anticancer activity underscore their potential as pharmaceutical agents. These compounds exhibit a range of biological properties, including potent cytotoxicity against various cancer cell lines, highlighting the importance of the tetrahydroisoquinoline moiety in drug development (Redda et al., 2010).
Ocular Hypotensive Action of Tetrahydroquinoline Analogs
Research into tetrahydroquinoline analogs for their ocular hypotensive action suggests applications in treating glaucoma or high intraocular pressure. The study of physicochemical properties and pharmacological activities of these compounds provides insights into designing effective treatments with optimal properties for ocular penetration and activity (Pamulapati & Schoenwald, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
The compound acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor . It binds to IRAK4 and inhibits its activity, thereby regulating the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The presence of damage-associated molecular patterns (DAMPs) after tissue damage such as stroke or traumatic brain injury (TBI) initiates signaling through the IRAK4 pathway . The inhibition of IRAK4 by the compound can lead to a reduction in the production of inflammatory cytokines and chemokines, potentially leading to a decrease in inflammation .
Pharmacokinetics
It is described as a cns-penetrant irak4 inhibitor , suggesting that it has the ability to cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The inhibition of IRAK4 by the compound can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery . This suggests that the compound may have potential therapeutic applications in conditions characterized by excessive inflammation, such as stroke or traumatic brain injury .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16(2)26-20-9-7-18(8-10-20)22(25)23-13-12-17-6-11-21-19(15-17)5-4-14-24(21)3/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMLGRSMNFIEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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